1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials might include a quinoline derivative, a fluorinating agent, and various sulfonyl and piperidine reagents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process would also need to consider purification methods to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the piperidine moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one include other quinoline derivatives with different substituents. These might include:
- 1-butyl-6-fluoro-3-(4-chlorobenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
- 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
1-butyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O4S/c1-4-5-12-29-17-25(34(31,32)20-8-6-19(33-3)7-9-20)26(30)21-15-22(27)24(16-23(21)29)28-13-10-18(2)11-14-28/h6-9,15-18H,4-5,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQRWYLREUYTRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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